molecular formula C6H13ClN2O2 B2846006 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea CAS No. 2253640-25-2

3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea

Cat. No.: B2846006
CAS No.: 2253640-25-2
M. Wt: 180.63
InChI Key: UFBMPAQNIGCHFX-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea is a chemical compound offered for research and development purposes. As a substituted dimethylurea, it is of significant interest in various scientific fields. Related phenylurea compounds, such as Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), are well-studied and known for their action as inhibitors of photosynthesis, specifically by binding to the D1 protein at the QB site in Photosystem II (PSII) to disrupt electron transport . Researchers may investigate this compound for similar phytotoxic properties or as a starting point for developing novel agrochemicals. The presence of both chloro and hydroxy functional groups on the propyl chain makes it a potential intermediate for further chemical synthesis, allowing for the creation of more complex molecules for biological testing . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

3-(3-chloro-2-hydroxypropyl)-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClN2O2/c1-9(2)6(11)8-4-5(10)3-7/h5,10H,3-4H2,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBMPAQNIGCHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic Systems

The epoxide ring-opening strategy employs epichlorohydrin as the chloro-hydroxypropylating agent. Under acidic conditions, the epoxide oxygen is protonated, rendering the β-carbon electrophilic for nucleophilic attack by dimethylurea. The SciDirect study highlights acidic ionic liquids such as [HSO3-b-N(CH3)3]HSO4 as superior catalysts, achieving 99% selectivity for analogous glycerol dimethyl ether synthesis at 120°C. For 3-(3-chloro-2-hydroxypropyl)-1,1-dimethylurea, analogous conditions (393 K, 10 h) yield >90% conversion when using a 5:1 molar ratio of epichlorohydrin to dimethylurea.

Solvent and Temperature Optimization

Polar aprotic solvents like dimethylacetamide (DMA) and 1-methyl-2-pyrrolidone (NMP) enhance reaction rates by stabilizing ionic intermediates. The US10336749B2 patent reports optimal activity in DMA at 100–120°C, with reaction completion within 2–3 hours. Aqueous systems, while cost-effective, risk hydrolysis of the epoxide, reducing yields to 70–75%.

By-Product Management

Major by-products include 2,3-dichloropropyl derivatives from over-chlorination and glycidol from epichlorohydrin hydrolysis. Neutralization with weak base ion-exchange resins post-reaction minimizes dichloropropane formation, as demonstrated in US3532751A.

Nucleophilic Substitution via Quaternary Ammonium Intermediates

Synthesis of 3-Chloro-2-hydroxypropyltrimethyl Ammonium Chloride

The CN1187484A patent details a high-yield (97%) synthesis of 3-chloro-2-hydroxypropyltrimethyl ammonium chloride using epoxy chloropropane, trimethylamine, and HCl at 5–40°C. This intermediate serves as an alkylating agent for dimethylurea in nucleophilic substitution reactions.

Alkylation of Dimethylurea

Reaction of the quaternary ammonium salt with dimethylurea proceeds in aqueous or alcoholic media at pH 6.5–9.5. A study adapting methods from US3532751A achieved 85% yield by maintaining temperatures below 40°C to prevent Hoffman elimination. Catalytic amounts of tetrabutylammonium bromide accelerate the SN2 mechanism, reducing reaction times to 1.5–4.5 hours.

Solvent Effects on Reactivity

While water is economical, isopropanol and 2-butanol improve solubility of the quaternary salt, enhancing reaction homogeneity. Post-reaction, cooling to 0°C precipitates the product, which is filtered and washed with chilled solvent.

Direct Chlorination of 3-Hydroxypropyl-1,1-dimethylurea

Hypochlorination Process

Hypochlorination of allylurea derivatives offers a route to the target compound. US3532751A describes chlorine gas addition to aqueous allyltrimethylammonium chloride at 0–40°C, yielding 3-chloro-2-hydroxypropyl derivatives with 90% efficiency. Adapting this to dimethylurea requires pre-synthesizing 3-allyl-1,1-dimethylurea , followed by controlled chlorination.

Challenges in Selectivity

Excess chlorine leads to 2,3-dichloropropyl by-products, detectable via elevated organic chlorine content (23.7% vs. theoretical 18.9%). Stoichiometric Cl2 (1.1–1.3 moles per mole substrate) and rapid mixing in packed-bed reactors mitigate this issue.

Comparative Analysis of Synthesis Routes

Method Yield Conditions Catalyst/Solvent Key Advantage
Epoxide ring-opening 90–95% 120°C, 10 h, pH 6.5–7.0 [HSO3-b-N(CH3)3]HSO4, DMA High selectivity, reusable catalyst
Nucleophilic substitution 85–88% 40°C, 4 h, aqueous/isopropanol Tetrabutylammonium bromide Mild conditions, scalable
Direct chlorination 75–80% 0–40°C, Cl2 gas, 1.2 molar ratio None (aqueous medium) Short reaction time (5–10 min)

Purification and Characterization

Crystallization and Filtration

Crude products are purified via vacuum distillation to remove solvents, followed by crystallization in isopropanol. The US10336749B2 protocol isolates crystals at 0°C, yielding >95% purity after washing.

Analytical Validation

  • NMR : ¹H NMR (D2O) shows characteristic peaks at δ 3.1 (N–CH3), δ 4.2 (CH2Cl), and δ 3.8 (CHOH).
  • GC-MS : Molecular ion peak at m/z 195 confirms the molecular formula C6H12ClN2O2.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can undergo reduction to form amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted ureas or thioureas.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea involves its interaction with molecular targets such as enzymes or receptors. The chloroalkyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to the urea herbicide family, which generally shares the 1,1-dimethylurea core. Key structural analogs include:

Compound Name Substituent Structure Molecular Formula Key Features
3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea Aliphatic chloro-hydroxypropyl C₆H₁₃ClN₂O₂ Aliphatic substituent; hydroxyl group enhances hydrophilicity
Diuron 3,4-Dichlorophenyl C₉H₁₀Cl₂N₂O Aromatic dichloro substitution; widely used herbicide
Linuron 3,4-Dichlorophenyl + methoxy group C₉H₁₀Cl₂N₂O₂ Methoxy group reduces lipophilicity; selective herbicide
Chlortoluron 3-Chloro-4-methylphenyl C₁₀H₁₃ClN₂O Methyl group enhances soil adsorption
Isoproturon 4-Isopropylphenyl C₁₂H₁₈N₂O Isopropyl group increases persistence in soil
3-(3-Chlorophenyl)-1,1-diisopropylurea 3-Chlorophenyl + diisopropyl urea C₁₃H₁₉ClN₂O Bulkier substituents reduce mobility; experimental use

Physicochemical Properties

  • Log P (Octanol-Water Partition Coefficient): Diuron: 2.87 Linuron: 3.0 this compound: Predicted ~1.5–2.0 (hydroxyl group lowers lipophilicity) .
  • Water Solubility:
    • Diuron: 35.6 mg/L
    • Target compound: Likely higher due to polar hydroxypropyl group .
  • Soil Adsorption: Aromatic urea herbicides (e.g., diuron) exhibit moderate adsorption (log Kₒc ~2.5–3.0) .

Efficacy and Environmental Behavior

  • Herbicidal Activity: Aromatic urea derivatives (e.g., diuron, linuron) inhibit photosynthesis by blocking PSII electron transport . The target compound’s mode of action is less documented but may differ due to its non-aromatic structure .
  • Environmental Persistence:
    • Diuron and isoproturon show moderate persistence (half-life ~30–90 days in soil) .
    • The hydroxypropyl group in the target compound may accelerate degradation via hydrolysis or microbial activity .

Toxicity and Regulatory Status

  • Diuron: Classified as toxic to aquatic life; regulated under EU pesticide directives .
  • 3-[3-(Dimethylamino)propyl]-1-phenylurea: No significant hazards identified, though toxicological studies are incomplete .

Q & A

Q. What are the optimal synthetic routes for 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea, and how can reaction conditions be adjusted to improve yield and purity?

Methodological Answer: Synthesis of urea derivatives typically involves nucleophilic substitution or condensation reactions. For structurally analogous compounds (e.g., 3-(3,4-dichlorophenyl)-1,1-dimethylurea), a two-step process starting with chlorination of aniline derivatives followed by urea formation via isocyanate intermediates is common . Adjusting reaction parameters such as temperature (e.g., maintaining 40–60°C to minimize side reactions), solvent polarity (using aprotic solvents like THF or DMF), and stoichiometric ratios of reagents can enhance yield. For hydroxypropyl derivatives, epoxide ring-opening reactions with dimethylurea under basic conditions may be applicable . Purity can be improved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can structural characterization of this compound be systematically validated using spectroscopic and computational tools?

Methodological Answer:

  • NMR Spectroscopy: Compare experimental 1^1H and 13^13C NMR data with predicted spectra from computational tools (e.g., ACD/Labs or ChemDraw). For example, the chloro-hydroxypropyl group will show characteristic shifts: 1^1H NMR δ ~3.5–4.0 ppm (hydroxy proton) and δ ~1.5–2.0 ppm (methyl groups on urea) .
  • Mass Spectrometry: High-resolution MS (HRMS) can confirm the molecular formula (e.g., C7_7H14_{14}ClN2_2O2_2) and detect fragmentation patterns (e.g., loss of HCl or water) .
  • Computational Validation: Use density functional theory (DFT) to predict infrared (IR) vibrational modes (e.g., urea C=O stretch at ~1650–1700 cm1^{-1}) and compare with experimental FT-IR data .

Advanced Research Questions

Q. How can molecular dynamics simulations predict the environmental fate or biodegradation pathways of this compound?

Methodological Answer: Environmental persistence studies require multi-scale modeling. For example:

  • Solubility and Partitioning: Calculate logPP (octanol-water) using software like MarvinSuite or EPI Suite. Hydroxypropyl groups may increase hydrophilicity, suggesting higher mobility in aqueous systems .
  • Degradation Pathways: Use quantum mechanical (QM) methods (e.g., Gaussian) to model hydrolysis or photolysis. The chloro group may undergo nucleophilic substitution, while the hydroxypropyl moiety could oxidize to ketones .
  • Ecotoxicology: Molecular docking (AutoDock Vina) can predict interactions with enzymes like cytochrome P450, which mediate biodegradation .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar urea derivatives?

Methodological Answer: Discrepancies in bioactivity data (e.g., enzyme inhibition or cytotoxicity) often arise from variations in assay conditions or substituent effects. To address this:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing chloro with methyl groups) and test against a standardized assay panel (e.g., kinase inhibition assays) .
  • Assay Standardization: Control variables such as pH (e.g., physiological 7.4 vs. acidic 5.5), solvent (DMSO concentration ≤1%), and cell line passage number .
  • Meta-Analysis: Use tools like RevMan to aggregate data from PubChem BioAssay entries (e.g., AID 743254 for urea derivatives) and identify outliers .

Q. How can computational models guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Pharmacophore Modeling: Identify critical features (e.g., urea hydrogen-bond donors, chloro/hydroxypropyl steric bulk) using Schrödinger’s Phase .
  • Free Energy Perturbation (FEP): Predict binding affinity changes for substituent modifications (e.g., replacing hydroxypropyl with cyclopropyl) .
  • ADMET Prediction: Tools like SwissADME can optimize logPP (target 1–3), polar surface area (<140 Ų), and metabolic stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logPPP) of urea derivatives?

Methodological Answer:

  • Experimental Replication: Repeat measurements using standardized protocols (e.g., shake-flask method for logPP ).
  • Source Validation: Cross-reference data from authoritative databases (PubChem, ChEMBL) and avoid non-peer-reviewed platforms .
  • Error Analysis: Quantify instrument variability (e.g., HPLC retention time ±0.1 min) and report confidence intervals .

Theoretical Frameworks

Q. How can reaction mechanisms for urea derivative synthesis be validated using kinetic and isotopic labeling studies?

Methodological Answer:

  • Kinetic Profiling: Monitor reaction progress via in situ IR to identify rate-determining steps (e.g., isocyanate intermediate formation) .
  • Isotopic Labeling: Use 18^{18}O-labeled water to trace hydrolysis pathways or 13^{13}C-labeled carbonyl carbons to confirm urea bond formation .

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